molecular formula C21H19NO4 B13918219 8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

Cat. No.: B13918219
M. Wt: 349.4 g/mol
InChI Key: RZFUIWZXGIVYIB-UHFFFAOYSA-N
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Description

8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex organic compound belonging to the benzofurochromen family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one typically involves a multi-step processThe reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating diseases like cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of cellular signaling and metabolic processes .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

8-hydroxy-7-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C21H19NO4/c23-15-8-9-17-18(14(15)12-22-10-4-1-5-11-22)19-20(25-17)13-6-2-3-7-16(13)26-21(19)24/h2-3,6-9,23H,1,4-5,10-12H2

InChI Key

RZFUIWZXGIVYIB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2C4=C(O3)C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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